Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate

Catalog No.
S735782
CAS No.
40876-98-0
M.F
C₈H₁₁NaO₅
M. Wt
210.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate

CAS Number

40876-98-0

Product Name

Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate

IUPAC Name

sodium;(Z)-1,4-diethoxy-1,4-dioxobut-2-en-2-olate

Molecular Formula

C₈H₁₁NaO₅

Molecular Weight

210.16 g/mol

InChI

InChI=1S/C8H12O5.Na/c1-3-12-7(10)5-6(9)8(11)13-4-2;/h5,9H,3-4H2,1-2H3;/q;+1/p-1/b6-5-;

InChI Key

UJZUICGIJODKOS-YSMBQZINSA-M

SMILES

CCOC(=O)C=C(C(=O)OCC)[O-].[Na+]

Synonyms

2-(Oxo)succinic Acid Diethyl Ester Monosodium Salt; Diethyl 2-Hydroxy-2-butenedioate Sodium Salt; Diethyl Oxobutanedioate Sodium Salt; Diethyl Sodiooxalacetate; Diethyl Sodium Oxalacetate; Oxalacetic Acid Diethyl Ester Sodium Salt; Sodium 1,4-Diethox

Canonical SMILES

CCOC(=O)C=C(C(=O)OCC)[O-].[Na+]

Isomeric SMILES

CCOC(=O)/C=C(/C(=O)OCC)\[O-].[Na+]

Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate, also known as diethyl oxalacetate sodium salt, is a chemical compound characterized by its beige to light orange crystalline powder form. It has a molecular formula of C8H11NaO5C_8H_{11}NaO_5 and a molecular weight of approximately 210.16 g/mol. The compound is slightly soluble in water, with a solubility of about 1.2 g/L at 25°C, and has a melting point ranging from 188°C to 190°C .

This compound is notable for its role in various

  • Diethyl oxalacetate sodium salt does not have a direct mechanism of action as it's a precursor to oxaloacetic acid.
  • Oxaloacetic acid plays a vital role in the citric acid cycle, a fundamental metabolic pathway in most living cells [].
  • Diethyl oxalacetate sodium salt may cause eye irritation [].
  • Standard laboratory safety practices should be followed when handling this compound, including wearing gloves and eye protection [].

Precursor for Oxaloacetic Acid

Diethyl oxalacetate sodium salt serves as a readily available precursor for oxaloacetic acid, a crucial intermediate in various metabolic pathways. Researchers can hydrolyze the diethyl ester groups of the salt to obtain oxaloacetic acid, which plays a vital role in studies on:

  • Citric acid cycle: Studying the Krebs cycle, also known as the citric acid cycle, to understand cellular respiration and energy production .
  • Gluconeogenesis: Investigating the process of glucose synthesis from non-carbohydrate precursors, like amino acids, lactate, and glycerol .
  • Amino acid metabolism: Exploring the pathways involved in the metabolism of various amino acids, which are essential building blocks for proteins .

Organic Synthesis Reagent

Diethyl oxalacetate sodium salt acts as a valuable building block in the synthesis of various organic compounds. Its reactive ketoester functionality allows researchers to participate in diverse reactions, including:

  • Synthesis of heterocyclic compounds: Researchers can utilize diethyl oxalacetate sodium salt to synthesize various heterocyclic compounds, which are ring structures containing atoms other than carbon, such as nitrogen, oxygen, or sulfur . Examples include spiro[indoline-3,4′-pyrano[2,3-c]pyrazole derivatives], obtained through a one-pot reaction involving isatins, malononitrile, and hydrazine hydrate .
  • Preparation of pyrrolidines: Diethyl oxalacetate sodium salt reacts with various aldehydes and primary amines to form 2,3-dioxo-4-carboxy-5-substituted pyrrolidines . Pyrrolidines are five-membered heterocyclic rings containing nitrogen and are found in numerous natural products and pharmaceuticals.
  • Synthesis of triazole derivatives: The salt can be employed in the synthesis of specific triazole derivatives, such as 2-nitro-4-fluoro triazole diester, by reacting with 2-nitro-4-fluoro-phenylazide . Triazoles are a class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science.

  • Substitution Reactions: It can react with isatins, malononitrile, and hydrazine hydrate to form spiro[indoline-3,4′-pyrano[2,3-c]pyrazole derivatives.
  • Condensation Reactions: The compound can condense with various aldehydes and primary amines to yield 2,3-dioxo-4-carboxy-5-substituted pyrrolidines.
  • Cyclization Reactions: It can be treated with 2-nitro-4-fluoro-phenylazide to produce 2-nitro-4-fluoro triazole diester .

These reactions highlight its versatility as a reagent in organic synthesis.

Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate exhibits notable biological properties due to its role in biochemical pathways:

  • Cellular Effects: As an active pharmaceutical intermediate, it may influence cellular functions such as signaling pathways and gene expression.
  • Molecular Mechanism: The compound's ability to act as a reagent suggests potential interactions with biomolecules that could affect enzyme activity and metabolic processes.

It is also involved in the preparation of oxaloacetic acid, an important intermediate in the citric acid cycle, which underscores its significance in metabolic pathways .

The synthesis of sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate typically involves the following steps:

  • Starting Materials: Diethyl oxalate and sodium ethoxide are used as the primary reagents.
  • Reaction Conditions: The reaction is conducted in ethanol at low temperatures (5°C to 10°C) for approximately four hours.
  • Heating Phase: The mixture is then heated to 75°C for about 30 minutes.
  • Isolation of Product: After cooling to room temperature, the product is centrifuged to obtain crystals of sodium diethyl oxalacetate, which are subsequently washed with ethanol for purification .

Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate has diverse applications across various fields:

  • Chemical Industry: It serves as a reagent for synthesizing complex organic molecules.
  • Pharmaceuticals: The compound is utilized as an intermediate in the synthesis of various drugs.
  • Biochemical Research: It plays a role in metabolic studies due to its involvement in the citric acid cycle .

Research on sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate has indicated that it may interact with various biomolecules and enzymes:

  • Enzyme Interactions: Its role as a reagent implies potential effects on enzyme activity and metabolic flux.
  • Cellular Metabolism: Studies suggest that it could influence metabolite levels and cellular metabolism through biochemical pathways .

Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate shares similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

Compound NameMolecular FormulaKey Features
Diethyl oxalacetate sodium saltC8H11NaO5C_8H_{11}NaO_5Used similarly as a reagent in organic synthesis
Sodium diethyl oxalylacetateC8H11NaO5C_8H_{11}NaO_5Similar structure but different reactivity profile
Sodium ethyl oxalacetateC6H9NaO5C_6H_{9}NaO_5Less complex than sodium 1,4-diethoxy derivative
Sodium diethyl 2-oxosuccinateC8H11NaO5C_8H_{11}NaO_5Related compound used in similar synthetic pathways

Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate stands out due to its specific structural configuration and reactivity patterns that enable it to participate in unique chemical transformations not commonly observed in its analogs .

Historical Evolution of Claisen Condensation-Based Synthesis

The Claisen condensation, named after German chemist Rainer Ludwig Claisen who first reported it in 1887, forms the foundation for the synthesis of sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate. Born in 1851, Claisen began studying chemistry in 1869, worked as a military nurse, and later returned to academia where he conducted groundbreaking research in Kekulé's laboratory. His pioneering work on carbon-carbon bond formation reactions established fundamental synthetic methodologies still employed today.

Early synthetic approaches to sodium diethyl oxalacetate, disclosed in U.S. Patent No. 1,948,201, involved dissolving metallic sodium in ethanol to form sodium ethoxide, cooling the resulting solution to 0-15°C, and adding stoichiometric amounts of diethyl oxalate and ethyl acetate. The reaction typically proceeded for 2-4 hours under controlled temperature conditions. This traditional method, while effective, presented several challenges including handling difficulties, extended reaction times, and inconsistent product quality that made large-scale production problematic.

The structure of sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate has been thoroughly characterized and exists in two isomeric forms - the (Z) and (E) configurations. The compound has a molecular weight of 210.16 g/mol and melts at 188-190°C. According to PubChem data, it is structurally related to diethyl 2-hydroxyfumarate as a parent compound, highlighting its position within a broader family of functionalized oxalacetate derivatives.

Table 1: Physical and Chemical Properties of Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate

PropertyValue
CAS Number40876-98-0
Molecular FormulaC₈H₁₁NaO₅
Molecular Weight210.16 g/mol
Melting Point188-190°C
Physical FormCrystalline solid
SolubilitySoluble in polar solvents
IUPAC NameSodium (Z)-1,4-diethoxy-1,4-dioxobut-2-en-2-olate
Common SynonymsSodium diethyl oxalacetate, Diethyl oxalacetate sodium salt
Purity (Commercial)≥95%

The evolution of synthetic approaches to this compound demonstrates significant progress in both methodology and efficiency. Early procedures required extended reaction times, delivered inconsistent yields, and faced challenges in product isolation. Modern synthetic methods, by contrast, have greatly reduced reaction times and improved product purity through carefully optimized reaction parameters.

Mechanistic Insights into Reverse Reactant Addition Strategies

The mechanism of the Claisen condensation for synthesizing sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate follows a stepwise process that has been extensively studied. Understanding this mechanism provides critical insight into reaction optimization strategies. The process begins with deprotonation of ethyl acetate by sodium ethoxide to form an enolate anion, which serves as a nucleophile in the subsequent step.

A significant advancement in the synthesis came with the discovery that reversing the order of reagent addition dramatically improves reaction outcomes. Traditional methods added diethyl oxalate and ethyl acetate to sodium ethoxide solution, but U.S. Patent research revealed that adding sodium ethoxide to a mixture of diethyl oxalate and ethyl acetate eliminated many handling problems and improved efficiency. This reverse addition strategy has become the preferred approach for industrial-scale production.

The mechanistic steps of this reverse addition strategy proceed as follows:

  • A mixture of diethyl oxalate and ethyl acetate is charged to a reactor and cooled to 0-15°C
  • Sodium ethoxide is added at a controlled rate to maintain the reaction temperature between 0-15°C
  • The sodium ethoxide deprotonates ethyl acetate to form a resonance-stabilized enolate
  • The enolate nucleophilically attacks the carbonyl carbon of diethyl oxalate
  • Elimination of ethoxide occurs through an addition-elimination mechanism
  • The resulting β-keto ester intermediate is deprotonated, forming the stabilized sodium salt of diethyl oxalacetate

The reaction can be represented by the following equation:

CH₃COOC₂H₅ + (C₂H₅O)₂C=O + NaOC₂H₅ → Na⁺ [C₈H₁₁O₅]⁻ + C₂H₅OH

Comparative studies between traditional and reverse addition methods have demonstrated remarkable differences in reaction outcomes. In one study, the reverse addition produced a free-flowing crystalline product with consistent quality, while the traditional method resulted in problematic solids that were difficult to filter and process. This clear advantage has established reverse addition as the preferred approach for industrial production.

The unique effectiveness of the reverse addition strategy can be attributed to several factors:

  • Maintenance of optimal enolate concentration throughout the reaction
  • Prevention of side reactions by controlling reactive intermediate formation
  • Improved mixing and heat transfer during the reaction
  • Better control of product crystallization and morphology

Catalytic Systems for Enhanced Enolate Stabilization

The formation and stabilization of the enolate intermediate is crucial for successful synthesis of sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate. Traditional approaches utilize strong bases like sodium ethoxide to quantitatively deprotonate ethyl acetate at the α-position. However, research into alternative catalytic systems has revealed opportunities for enhanced efficiency and selectivity.

Enolate stability is influenced by several factors including the countercation (Na⁺, Li⁺, etc.), solvent system, and potential stabilizing additives. Each of these elements can be strategically manipulated to improve reaction outcomes. The choice of countercation significantly impacts reactivity, with sodium enolates generally exhibiting different behavior than lithium enolates due to differences in coordination properties and ion-pairing effects.

Recent research has demonstrated that enolate intermediates can be stabilized through anion-π interactions, which provides additional options for stabilization beyond traditional methods. This discovery offers new approaches for designing catalytic systems that enhance enolate formation and reactivity.

Lewis acid catalysis represents another promising approach for activating carbonyl compounds toward enolate formation. Lewis acids coordinate to the carbonyl oxygen, increasing the acidity of the α-hydrogens and facilitating deprotonation even with relatively weak bases. This "soft conditions" approach can be particularly valuable for substrates that are sensitive to strongly basic conditions.

Table 2: Comparison of Catalytic Systems for Enolate Formation and Stabilization

Catalytic SystemMechanismAdvantagesLimitations
Strong Base (NaOEt)Direct deprotonationSimple, established methodologyRequires anhydrous conditions, sensitive to moisture
Lewis Acid CoordinationCarbonyl activationCan work with weaker bases, milder conditionsAdditional reagent, potential side reactions
Anion-π StabilizationAromatic surface stabilizationEnhanced enolate stability, potential stereoselectivityRequires specialized aromatic substrates
Biomimetic SystemsDual oxyanion hole stabilizationHighly efficient, potential for stereoselectivityComplex catalysts, challenging synthesis

Inspiration from biological systems may also inform catalyst design. Enzymatic Claisen condensations in biological systems utilize two oxyanion holes that stabilize different intermediates in the reaction pathway. Oxyanion hole I specifically stabilizes the enolate intermediate, while oxyanion hole II stabilizes the tetrahedral intermediate formed during the reaction. Studies have demonstrated that removing either hydrogen bond donor from these systems causes substantial loss of transition state stabilization (≥3.4 kcal/mol). This insight suggests that designing catalysts with multiple stabilizing interactions could dramatically improve synthetic efficiency.

The interplay between enolate stabilization and reactivity represents a critical balance in optimizing reaction conditions. While excessive stabilization may reduce reactivity, inadequate stabilization can lead to side reactions. Finding the optimal balance for sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate synthesis remains an active area of research.

Solvent Effects on Reaction Kinetics and Yield Maximization

Solvent selection plays a pivotal role in the synthesis of sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate, affecting reactant solubility, reaction rate, and product yield. Traditional syntheses employed ethanol as both reactant and reaction medium, but recent research has explored alternative solvents to enhance efficiency.

A comprehensive optimization study conducted in a continuous flow reactor revealed critical insights into reaction parameters. Researchers identified poor solubility of reactants in ethanol (1g/40cm³) as a significant limitation and explored alternative solvents including THF, which provided substantially improved solubility (up to 1g/2cm³). Despite THF being considered somewhat problematic from a green chemistry perspective, its aprotic nature and enhanced solubilizing capabilities made it an effective alternative for process optimization.

Design of Experiments (DoE) methodology has been employed to systematically investigate key reaction parameters, revealing complex relationships between variables. Temperature exhibited a negative linear effect with a smaller positive quadratic effect on yield, while residence time demonstrated positive effects for both linear and quadratic terms. The optimal reaction parameters determined through statistical modeling included:

  • Temperature: 20°C
  • Diethyl oxalate and sodium ethoxide equivalents: 1.23
  • Residence time: 2 minutes

The interaction between reagent equivalents proved particularly interesting, with individual increases in either diethyl oxalate or sodium ethoxide positively affecting yield, but simultaneous increases beyond certain thresholds (both exceeding 1.3 equivalents) resulting in decreased yields. This finding highlights the importance of precise stoichiometric control in maximizing reaction efficiency.

Table 3: Effect of Reaction Parameters on Yield in Continuous Flow Reactor

Temperature (°C)Diethyl Oxalate Equiv.Sodium Ethoxide Equiv.Residence Time (min)Yield (%)
301.01.0573
301.51.0581
301.01.5579
301.51.5575
201.231.23284

The transition from batch processing to continuous flow technology represents a significant advancement in the synthesis of sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate. This shift reduced reaction times from 20 hours to just 2 minutes while maintaining comparable yields (84% vs. 87%) and achieving impressive throughput (74.4g/h) and space-time yield (3720 kg·h⁻¹·m⁻³). These improvements demonstrate how modern process chemistry approaches can transform classical organic syntheses into efficient, scalable operations.

The concentration of starting materials was found to have minimal impact on reaction yield, providing flexibility in process design and potentially allowing for more concentrated reactions to improve throughput. This robustness to concentration variations is advantageous for large-scale manufacturing operations.

For batch synthesis, the optimal reaction protocol involves:

  • Charging diethyl oxalate and ethyl acetate to a reactor and cooling to 0-15°C
  • Adding sodium ethoxide solution dropwise while maintaining the temperature between 0-15°C
  • Stirring for at least 2 hours (preferably 4 hours) at temperatures below 15°C
  • Heating briefly to reflux (30 minutes) and cooling to room temperature
  • Filtering the precipitated product, washing with ethanol, and drying

This optimized procedure consistently delivers sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate in yields exceeding 80% with high purity suitable for subsequent synthetic applications.

UNII

6CA025Y4FG

GHS Hazard Statements

Aggregated GHS information provided by 76 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.37%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (43.42%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (53.95%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (56.58%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (43.42%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

40876-98-0
52980-17-3

General Manufacturing Information

Butanedioic acid, 2-oxo-, 1,4-diethyl ester, ion(1-), sodium (1:1): ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types